4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine
Overview
Description
CRAC intermediate 2 is a chemical compound used as an intermediate in the synthesis of CRAC channel inhibitors. These inhibitors are crucial in the study and treatment of various diseases, particularly those related to immune responses and inflammation .
Mechanism of Action
Target of Action
The primary target of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine, also known as CRAC Intermediate 2, is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel is a highly Ca2±selective store-operated channel expressed in various tissues, including T cells and mast cells . It plays a crucial role in regulating critical cellular processes such as gene expression, motility, and the secretion of inflammatory mediators .
Mode of Action
It is known that the compound interacts with the crac channels, potentially modulating their activity . This modulation could involve preventing the accumulation of dangerously high levels of calcium caused by a disease insult, while also modulating immune-cell function to counter the inflammatory response associated with the same condition .
Biochemical Pathways
The biochemical pathways affected by CRAC Intermediate 2 are primarily related to calcium signaling. The compound’s interaction with the CRAC channels affects the influx of calcium ions (Ca2+) into the cell . This can influence various downstream effects, including the regulation of gene expression, cell proliferation, secretion of inflammatory mediators, and cell migration .
Result of Action
The result of CRAC Intermediate 2’s action is the modulation of calcium signaling within the cell. By interacting with the CRAC channels, the compound can potentially protect cells from the harmful effects of excessive intracellular calcium levels . This can lead to a reduction in the expression of proinflammatory proteins, such as cytokines by immune cells, which can help to mitigate serious inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
CRAC intermediate 2 is synthesized through a series of chemical reactions, starting from readily available starting materialsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of CRAC intermediate 2 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
CRAC intermediate 2 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
CRAC intermediate 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating calcium ion channels in cells.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune and inflammatory diseases.
Industry: Used in the development of new drugs and chemical products
Comparison with Similar Compounds
CRAC intermediate 2 is unique in its specific structure and function. Similar compounds include other CRAC channel inhibitors like:
2-Aminoethyl diphenylborinate: An activator of certain calcium channels.
YM-58483: An effective inhibitor of CRAC channels.
Zegocractin: Another CRAC channel inhibitor with different molecular targets.
These compounds share some similarities in their ability to modulate calcium channels but differ in their specific molecular interactions and therapeutic applications .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBUERZFCPKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372386 | |
Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
123066-64-8 | |
Record name | 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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